

what is Golvatinib E7050 used for in cancer research

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Compound Focus: Golvatinib

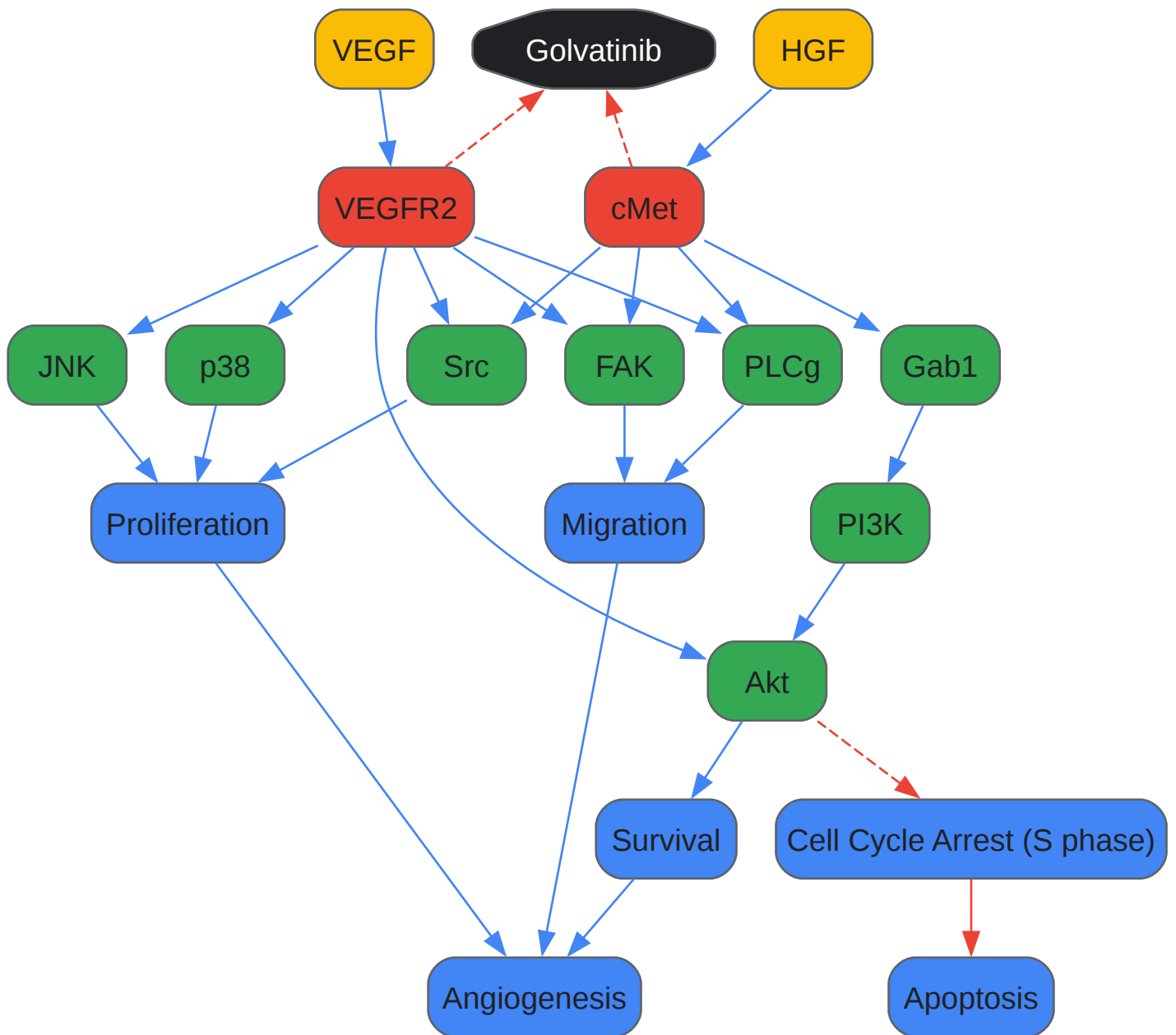
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Mechanism of Action and Signaling Pathways

Golvatinib's anti-tumor activity stems from its coordinated blockade of two key signaling pathways: the HGF/c-Met axis and the VEGF/VEGFR2 axis.



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Golvatinib inhibits *c-Met* and *VEGFR2* signaling, suppressing tumor survival and angiogenesis

Key Preclinical Research and Findings

Golvatinib has shown promising anti-tumor activity in various preclinical models, with research highlighting its efficacy in overcoming drug resistance.

Overcoming Lenvatinib Resistance in VEGFR2 Inhibition

HGF-induced activation of c-Met in endothelial cells can confer resistance to VEGFR2 inhibitors like Lenvatinib. **Golvatinib** overcomes this by dual inhibition [1].

Experimental Protocol:

- **In Vitro Model:** Human Umbilical Vein Endothelial Cells (HUVECs) [1]
- **Stimulation:** Treated with VEGF (20 ng/mL) alone or in combination with HGF (30 ng/mL) [1]
- **Treatment:** Lenvatinib alone vs. Lenvatinib + **Golvatinib** [1]
- **Assays:** Cell proliferation (Sulforhodamine B assay) and capillary tube formation [1]
- **In Vivo Model:** Subcutaneous xenograft models using tumor cell lines with high HGF expression [1]

Key Findings:

- HUVECs stimulated with VEGF+HGF were resistant to Lenvatinib [1]
- Adding **Golvatinib** restored sensitivity, significantly inhibiting proliferation and tube formation [1]
- In vivo, the Lenvatinib+**Golvatinib** combination showed synergistic antitumor effects compared to either drug alone [1]

Suppressing Multidrug-Resistant Uterine Sarcoma

In multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells, **Golvatinib** demonstrated direct anti-tumor effects by inducing apoptosis and cell cycle arrest [2].

Experimental Protocol:

- **Cell Line:** Multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells [2]
- **Treatment:** **Golvatinib** at concentrations ranging from 5 to 50 μ M for 24 or 48 hours [2]
- **Assays:** MTT assay (cell viability), Annexin V-FITC/PI binding (apoptosis), flow cytometry (cell cycle), Western blot (protein expression) [2]
- **In Vivo Model:** Athymic nude mice carrying MES-SA/Dx5 xenograft tumors [2]

Key Findings:

- Reduced cell viability in a dose- and time-dependent manner [2]
- Induced apoptosis and S-phase cell cycle arrest [2]
- Upregulated pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and p53/p21; downregulated survivin [2]

- Suppressed phosphorylation of c-Met, Src, Akt, and p38 [2]
- Remarkably suppressed tumor growth in mouse xenografts [2]

Quantitative Inhibition Data

The potency of **Golvatinib** is demonstrated by its low nanomolar IC50 values against its primary targets.

Target / Effect	IC50 / Value	Experimental Context
c-Met Kinase	14 nM	Inhibition of autophosphorylation in MKN45 gastric cancer cells [3] [4]
VEGFR2 Kinase	16 nM	Inhibition of VEGF-induced phosphorylation in HUVECs [3] [4]
Cellular Proliferation (HGF-stimulated)	17 nM	Inhibition of HUVEC proliferation stimulated by HGF [3]
Cellular Proliferation (VEGF-stimulated)	84 nM	Inhibition of HUVEC proliferation stimulated by VEGF [3]
Tumor Cell Growth	6.2 - 37 nM (IC50)	Growth inhibition of various tumor cell lines (EBC-1, Hs746T, SNU-5, MKN45) [3]

Clinical Development Status

As of the latest available information, **Golvatinib** remains an **investigational drug** and has not received regulatory approval for any indication [5]. Clinical trials recorded for **Golvatinib** have investigated its potential in treating gastric cancer, solid tumors, hepatocellular carcinoma, and platinum-resistant squamous cell carcinoma of the head and neck [5]. A Phase Ib/II trial studying E7050 in combination with another agent, E7080 (Lenvatinib), for advanced solid tumors and specific cancers was **terminated** [6]. The status of its clinical development appears limited.

Golvatinib represents a rational multi-targeting strategy in oncology, with compelling preclinical evidence for use in overcoming resistance to VEGF-pathway inhibitors and treating aggressive, multidrug-resistant

cancers. Its future clinical development path, however, remains uncertain.

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